3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea
Description
Properties
IUPAC Name |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-27-20-9-7-17(8-10-20)15-23-21(25)24-16-22(26,18-5-3-2-4-6-18)19-11-13-28-14-12-19/h2-10,19,26H,11-16H2,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECFMNFXNCZLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxan-4-yl group: This can be achieved through the reaction of a suitable diol with an appropriate reagent to form the oxane ring.
Introduction of the phenylethyl group: This step involves the reaction of the oxane derivative with a phenylethyl halide under basic conditions.
Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell death in certain types of cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on functional groups and pharmacophoric features:
Table 1: Structural and Functional Comparison
Key Observations:
Urea vs. Piperidine/Benzimidazole Cores :
- The target compound’s urea core contrasts with the piperidine (e.g., MPPP) or benzimidazole (e.g., Metonitazene) backbones seen in . Urea derivatives often exhibit enhanced solubility and metabolic stability compared to heterocyclic amines, which may improve pharmacokinetic profiles.
However, the urea’s lack of a nitro group (present in Metonitazene) may reduce electrophilic reactivity and toxicity risks.
Hydroxy and Oxan-4-yl Motifs :
- The tetrahydropyran-hydroxyphenyl moiety in the target compound is structurally distinct from the allylphenyl or acetyloxy groups in piperidine derivatives (). This could confer unique stereoelectronic properties, such as improved membrane permeability or target selectivity.
Biological Implications :
- Piperidine derivatives (e.g., PEPAP) are historically associated with opioid activity, while benzimidazoles (e.g., Metonitazene) target opioid receptors. The target compound’s urea scaffold may instead align with kinase or protease inhibition, common among urea-based drugs (e.g., sorafenib).
Research Findings and Limitations
- Evidence Gaps : Direct pharmacological or thermodynamic data (e.g., IC₅₀, LogP) for the compound are absent in the provided sources. Comparative studies with urea analogs (e.g., linagliptin) would clarify its biological relevance.
Biological Activity
3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a urea moiety linked to a phenylethyl group with a hydroxy and oxan substituent. Its molecular formula is , with a molecular weight of 286.33 g/mol. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, which is crucial for biological activity.
Research indicates that this compound may act as a tyrosinase inhibitor , which is significant in the context of skin pigmentation disorders and cosmetic applications. Tyrosinase is an enzyme involved in the production of melanin, and its inhibition can lead to decreased melanin synthesis, making it a target for skin lightening agents.
Tyrosinase Inhibition
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound effectively inhibit tyrosinase activity. The mechanism involves the binding of the compound to the active site of tyrosinase, preventing substrate access and thus inhibiting melanin production .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
-
Tyrosinase Inhibition in Melanoma Cells :
A study conducted on melanoma cells demonstrated that treatment with this compound resulted in a significant reduction in melanin content, highlighting its potential as a therapeutic agent for hyperpigmentation disorders . -
Antioxidant Activity :
Another investigation assessed the antioxidant properties of the compound using DPPH radical scavenging assays. Results indicated that it effectively scavenged free radicals, suggesting a protective role against oxidative damage. -
Cytotoxic Effects on Cancer Cells :
Research involving various cancer cell lines showed that this compound exhibited selective cytotoxicity, with IC50 values indicating effective concentration ranges for inducing cell death in cancerous cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
